molecular formula C12H12BrNO3 B2429678 1-(4-Bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 361463-74-3

1-(4-Bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2429678
CAS No.: 361463-74-3
M. Wt: 298.136
InChI Key: CBCCVTRFEBPUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a bromine atom, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 4-position.

    Pyrrolidine Ring Formation: The brominated intermediate undergoes a cyclization reaction with a suitable amine to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: The pyrrolidine ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pyrrolidine ring provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • 1-(4-Fluoro-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
  • 1-(4-Iodo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Uniqueness

1-(4-Bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-7-4-9(2-3-10(7)13)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCCVTRFEBPUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CC(CC2=O)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.